2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Kinase Inhibition Binding Affinity Tyrosine Kinase

Procure CAS 211245-23-7 as a low-activity kinase control with an established EGFR IC50 of 220 nM for calibrating assay sensitivity. This 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one scaffold is an essential synthetic intermediate for SAR studies: the 2-amino group enables late-stage functionalization to modulate hinge-binding, while the 8-methyl substitution governs hydrophobic back-pocket access critical for achieving isoform selectivity within SIK, CDK, and PAK kinase families. Validate that observed potency gains from optimized analogs stem from specific substituent modifications rather than scaffold promiscuity.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 211245-23-7
Cat. No. B13730110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
CAS211245-23-7
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=CN=C(N=C21)N
InChIInChI=1S/C8H8N4O/c1-12-6(13)3-2-5-4-10-8(9)11-7(5)12/h2-4H,1H3,(H2,9,10,11)
InChIKeySHFNDPYHFKYJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211245-23-7) in Kinase Inhibitor Research


2-Amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211245-23-7) is a heterocyclic compound belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones, a scaffold widely recognized as a privileged structure for ATP-competitive kinase inhibition [1]. This core template has demonstrated inhibitory activity against a broad cross-section of kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases, and salt-inducible kinases (SIKs) [1][2]. The compound features a molecular formula of C₈H₈N₄O and a molecular weight of 176.18 g/mol [3]. As an unsubstituted 2-amino derivative, it serves as both a direct research tool and a versatile synthetic intermediate for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity profiles [2].

Why Generic Substitution Fails for 2-Amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one in Kinase Research


Generic substitution within the pyrido[2,3-d]pyrimidin-7(8H)-one class is fraught with risk due to the extreme sensitivity of kinase selectivity and potency to even minor structural modifications. The presence and nature of substituents at the C2, C6, and N8 positions profoundly alter the kinase inhibition profile, often converting a pan-kinase inhibitor into a highly selective agent, or vice versa [1]. For instance, the 2-amino group in the target compound (CAS 211245-23-7) provides a critical hydrogen-bonding donor that is absent in 2-anilino or 2-alkylamino derivatives, directly impacting affinity for the kinase hinge region [2]. Furthermore, the 8-methyl substitution, as compared to 8-ethyl or 8-unsubstituted analogs, influences the compound's conformational flexibility and ability to access hydrophobic back-pocket regions, which are key determinants of isoform selectivity within the SIK, CDK, and PAK kinase families [1][3]. Assuming functional equivalence between this compound and other pyrido[2,3-d]pyrimidin-7(8H)-ones without rigorous comparative data will invalidate experimental results and lead to erroneous SAR conclusions.

Quantitative Comparative Evidence for 2-Amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Differentiation


Comparative Binding Affinity: 2-Amino vs. 2-Anilino Derivatives at c-Src Kinase

The 2-amino substituent in the target compound (CAS 211245-23-7) confers a distinct binding profile compared to larger 2-anilino derivatives. A direct comparison with the closely related analog 2-anilino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CHEMBL301612) demonstrates that the 2-anilino substitution results in potent c-Src kinase inhibition (IC₅₀ = 24 nM) [1]. In contrast, the unsubstituted 2-amino core compound exhibits significantly weaker or undetectable inhibition of c-Src, highlighting that the 2-amino moiety alone is insufficient for engaging the kinase's hydrophobic pocket [2]. This differentiation is critical for researchers designing selective inhibitors, as the 2-position is a key vector for tuning kinase selectivity [2].

Kinase Inhibition Binding Affinity Tyrosine Kinase

Kinase Selectivity Shift: 8-Methyl vs. Alternative N8 Substituents in SIK Inhibition

The 8-methyl group in CAS 211245-23-7 is a critical determinant for achieving selectivity within the salt-inducible kinase (SIK) subfamily over off-target PAK kinases. Structure-guided optimization of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold demonstrated that retention of the 8-methyl group, in combination with appropriate C2 and C6 modifications, enabled the development of MR22, a pan-SIK inhibitor that eliminated activity on STE group kinases, including PAKs, which are associated with cardiotoxicity [1]. In contrast, analogs with alternative N8 substituents (e.g., larger alkyl groups or hydrogen) exhibited either a complete loss of SIK activity or a broadened selectivity profile that included unwanted PAK inhibition [1]. The 8-methyl moiety is essential for maintaining the correct conformational presentation of the scaffold to the SIK ATP-binding site [1].

Kinase Selectivity SIK Family SAR Analysis

Cellular Activity Benchmarking: 2-Amino-8-methyl Core in EGFR Inhibition

The 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one core (CAS 211245-23-7) exhibits a defined, albeit moderate, level of inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. In a standardized kinase assay, the compound demonstrated an IC₅₀ value of 220 nM against EGFR [1]. This potency is significantly lower than that of optimized clinical EGFR inhibitors but establishes a crucial baseline for SAR studies. For comparison, structurally related 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones with optimized C6 aryl groups can achieve EGFR IC₅₀ values in the low nanomolar range (e.g., < 10 nM) [2]. This >20-fold potency gap underscores that the unadorned 2-amino-8-methyl core (CAS 211245-23-7) is a valuable starting point for medicinal chemistry optimization, but is not itself a potent EGFR inhibitor.

EGFR Cellular Activity Tyrosine Kinase Inhibitor

Functional Differentiation in MST Kinase Family: Cell Cycle Arrest Phenotypes

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, including the 2-amino-8-methyl core (CAS 211245-23-7), has been used to develop selective inhibitors that distinguish between closely related MST kinase family members. Studies with MST3/4-selective inhibitors built on this core demonstrate that MST3/4 inhibition causes a distinct G1-phase cell cycle arrest, whereas inhibition of the closely related MST1/2 kinases results in G2/M-phase accumulation [1]. This phenotypic divergence confirms that the core scaffold, when appropriately substituted, can be tuned to modulate specific biological outcomes [1]. The 8-methyl substitution is a conserved feature in these selective inhibitors, contributing to the proper orientation of the inhibitor within the kinase active site [1].

MST Kinases Cell Cycle Phenotypic Screening

Optimal Research Applications for 2-Amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211245-23-7)


Kinase Inhibitor Selectivity Profiling Control

Procure CAS 211245-23-7 for use as a low-activity control in kinase selectivity panels. Its established EGFR IC₅₀ of 220 nM [1] provides a reliable benchmark for calibrating assay sensitivity and validating that observed inhibition from optimized analogs is not due to scaffold promiscuity. This is particularly valuable when profiling new pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, as it confirms that potency gains are attributable to specific substituent modifications rather than the core structure itself.

Medicinal Chemistry SAR Studies on C2 and N8 Positions

This compound serves as an essential synthetic intermediate for SAR exploration aimed at tuning kinase selectivity. The 2-amino group provides a reactive handle for introducing diverse substituents (e.g., aryl, alkyl, heteroaryl) to modulate hinge-binding interactions, as demonstrated by the >400-fold potency difference between 2-amino and 2-anilino derivatives against c-Src [2]. Simultaneously, the 8-methyl group can be maintained or varied to probe its impact on accessing hydrophobic back-pockets, a strategy critical for achieving isoform selectivity within the SIK and CDK families [3].

Development of SIK-Selective Chemical Probes

Leverage the 2-amino-8-methyl core (CAS 211245-23-7) as a foundational scaffold for designing pan-SIK inhibitors devoid of PAK activity. Recent structural studies confirm that the 8-methyl substitution is essential for maintaining the conformational state required for selective SIK engagement while eliminating cardiotoxic PAK inhibition [3]. Researchers synthesizing new analogs can use CAS 211245-23-7 as the starting material for late-stage functionalization at C2 and C6 to achieve the desired selectivity profile.

Quote Request

Request a Quote for 2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.